molecular formula C14H12O5 B14488977 1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- CAS No. 65978-26-9

1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy-

Cat. No.: B14488977
CAS No.: 65978-26-9
M. Wt: 260.24 g/mol
InChI Key: HOKDUJRZWPLIBR-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups at the 5 and 8 positions, an acetyl group at the 2 position, and a quinone structure at the 1,4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- typically involves the selective demethylation of 2-acetyl-1,4,5,8-tetramethoxynaphthalene using anhydrous aluminum chloride, followed by oxidation with cerium ammonium nitrate. This method is preferred due to its higher yield and milder reaction conditions compared to other routes .

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with slight modifications to optimize the reaction conditions and improve the overall yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .

Scientific Research Applications

1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- has been extensively studied for its applications in:

Mechanism of Action

The biological activity of 1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- is primarily due to its ability to undergo redox reactions. The quinone structure can accept and donate electrons, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its cytotoxic and antimicrobial activities. The compound can also inhibit enzymes like DNA topoisomerase, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound with similar redox properties but lacks the additional functional groups.

    2-Bromo-5-hydroxy-1,4-naphthoquinone: Exhibits strong antimicrobial activity.

    2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Known for its antifungal properties.

Uniqueness

1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable intermediate in the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical modifications and applications .

Properties

CAS No.

65978-26-9

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

2-acetyl-5,8-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C14H12O5/c1-7(15)8-6-9(16)12-10(18-2)4-5-11(19-3)13(12)14(8)17/h4-6H,1-3H3

InChI Key

HOKDUJRZWPLIBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C2=C(C=CC(=C2C1=O)OC)OC

Origin of Product

United States

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